4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
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Description
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H35N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.28416076 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazinyl-Glutamate-Pyrimidines as Potent P2Y12 Antagonists
Piperazinyl-glutamate-pyrimidines, including derivatives similar to 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, are studied for their potent antagonist properties against P2Y12, a platelet aggregation inhibitor. Modifications in the 4-position of the piperidine ring of these compounds optimize pharmacokinetic and physicochemical properties, offering potential in human PRP potency and oral bioavailability (Parlow et al., 2009).
Synthesis of Novel 5-(2-Amino-1-arylethenyl)-1,2,4-thiadiazoles
Research involving pyrimidine-4(1H)-thiones, which are structurally related to the queried compound, focuses on their reaction with cyclohexanespiro-3'-oxaziridine. This leads to the synthesis of 5-(2-amino-1-arylethenyl)-1,2,4-thiadiazoles, showcasing the versatility of pyrimidine derivatives in creating diverse chemical structures (Pätzel & Liebscher, 1993).
Potent, Orally Active Platelet-Activating Factor Antagonists
Studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives, related to the compound , demonstrate their efficacy as potent, orally active antagonists of platelet-activating factor (PAF). These compounds, through structural modifications, exhibit high potency in vitro and in vivo, with significant implications for pharmacological applications (Carceller et al., 1996).
Development of New Antimetic Agents
Research on 4-piperazinopyrimidines with a methylthio substituent highlights their promising pharmacological profile, including properties such as antiemetic, tranquilizing, analgesic, and antiserotonin activities. These studies underscore the therapeutic potential of pyrimidine derivatives in diverse medical applications (Mattioda et al., 1975).
Metabolism and Pharmacokinetics in Dipeptidyl Peptidase IV Inhibitors
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone reveal insights into the disposition of such molecules in rats, dogs, and humans. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Sharma et al., 2012).
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h11-12,19H,1-10,13-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFQEKXOLKTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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